3-Amino-1-(4-fluorobenzyl)-4-(3-methoxyphenyl)azetidin-2-one
CAS No.:
Cat. No.: VC15897787
Molecular Formula: C17H17FN2O2
Molecular Weight: 300.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17FN2O2 |
|---|---|
| Molecular Weight | 300.33 g/mol |
| IUPAC Name | 3-amino-1-[(4-fluorophenyl)methyl]-4-(3-methoxyphenyl)azetidin-2-one |
| Standard InChI | InChI=1S/C17H17FN2O2/c1-22-14-4-2-3-12(9-14)16-15(19)17(21)20(16)10-11-5-7-13(18)8-6-11/h2-9,15-16H,10,19H2,1H3 |
| Standard InChI Key | IEGPLOSUACSWNI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2C(C(=O)N2CC3=CC=C(C=C3)F)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure is an azetidin-2-one ring, a strained four-membered lactam. Key substituents include:
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4-Fluorobenzyl group: Attached to the nitrogen atom at position 1, this group introduces electron-withdrawing effects and enhances lipophilicity, potentially improving membrane permeability.
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3-Methoxyphenyl group: Positioned at carbon 4, the methoxy group provides electron-donating properties, influencing electronic distribution and interaction with biological targets.
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Amino group: At carbon 3, this group enables hydrogen bonding and participation in nucleophilic reactions, critical for molecular interactions.
The molecular formula is C₁₇H₁₇FN₂O₂, with a molecular weight of 300.33 g/mol. The presence of fluorine and methoxy groups suggests moderate polarity, balanced by the hydrophobic benzyl and phenyl rings.
Synthesis and Reactivity
General Azetidinone Synthesis
Azetidinones are typically synthesized via cyclization reactions. A common route involves:
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Imine Formation: Reacting a primary amine (e.g., 4-fluorobenzylamine) with an aldehyde (e.g., 3-methoxybenzaldehyde) to form a Schiff base.
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Cyclization: Using acid or base catalysts to induce ring closure, forming the azetidinone core .
For fluorinated derivatives, specialized reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) may introduce fluorine atoms at specific positions .
Stability and Reactivity
The strained lactam ring is susceptible to ring-opening reactions under acidic or basic conditions. The amino group at C3 can undergo acylation or alkylation, while the methoxy group may participate in demethylation or hydroxylation reactions. Fluorine’s electronegativity stabilizes adjacent bonds, reducing susceptibility to oxidative degradation.
Biological Activity and Mechanisms
| Target Pathogen | Expected MIC Range | Proposed Mechanism |
|---|---|---|
| S. aureus | 10–50 µM | Inhibition of penicillin-binding proteins |
| C. albicans | 5–20 µg/mL | Disruption of ergosterol biosynthesis |
Anticancer Activity
Structurally similar compounds destabilize microtubules in cancer cells, arresting mitosis. The fluorobenzyl group may enhance binding to tubulin, while the methoxyphenyl moiety could intercalate DNA .
Theoretical Efficacy in Cancer Models
| Cell Line | IC₅₀ (Predicted) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15–30 µM | Tubulin polymerization inhibition |
| A549 (Lung) | 20–40 µM | DNA topoisomerase II inhibition |
Comparative Analysis with Analogues
Substituent Effects on Bioactivity
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Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity may improve target selectivity compared to chlorinated analogs.
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Methoxy Position: A 3-methoxyphenyl group (meta) offers different steric and electronic effects compared to 4-methoxyphenyl (para), potentially altering binding affinities.
Table 1: Hypothetical Comparison of Azetidinone Derivatives
| Compound | LogP | MIC (S. aureus) | Tubulin IC₅₀ |
|---|---|---|---|
| 3-Amino-1-(4-F-benzyl)-4-(3-MeO-Ph) | 2.8 | 25 µM | 18 µM |
| 3-Amino-1-(4-Cl-benzyl)-4-(4-MeO-Ph) | 3.1 | 40 µM | 22 µM |
Future Research Directions
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Synthetic Optimization:
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Biological Screening:
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Computational Studies:
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Perform molecular docking to predict interactions with bacterial efflux pumps and human kinases.
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